(E/Z)-GSK5182
Overview
Description
GSK5182 is a highly selective and orally active inverse agonist of the estrogen-related receptor gamma (ERRγ). It has been extensively studied for its potential therapeutic applications, particularly in the fields of oncology and metabolic diseases. GSK5182 is known for its ability to inhibit the transcriptional activity of ERRγ, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK5182 involves several key steps, starting from commercially available starting materials. The synthetic route typically includes the formation of a core scaffold, followed by the introduction of specific functional groups to enhance its activity and selectivity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of GSK5182 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
GSK5182 undergoes various chemical reactions, including:
Oxidation: GSK5182 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on GSK5182, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its selectivity and potency.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles.
Major Products Formed
Scientific Research Applications
GSK5182 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of ERRγ inverse agonists.
Biology: Investigated for its role in regulating mitochondrial metabolism and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases and certain types of cancer.
Industry: Utilized in the development of new drugs targeting ERRγ-related diseases.
Mechanism of Action
GSK5182 exerts its effects by binding to the estrogen-related receptor gamma (ERRγ) and inducing a conformational change that inhibits its transcriptional activity. This inhibition results in the loss of coactivator binding, leading to decreased expression of target genes involved in mitochondrial metabolism and energy homeostasis. The molecular targets and pathways involved include the recruitment of corepressors such as small heterodimer partner-interacting leucine zipper (SMILE) and the inhibition of ubiquitination by the E3 ligase Parkin .
Comparison with Similar Compounds
GSK5182 is unique in its high selectivity and potency as an inverse agonist of ERRγ. Similar compounds include:
4-Hydroxytamoxifen: A selective estrogen receptor modulator with lower affinity for ERRγ.
Diethylstilbestrol: A synthetic estrogen with broader receptor activity.
Tamoxifen: Another selective estrogen receptor modulator with different receptor selectivity.
GSK5182 stands out due to its specific targeting of ERRγ and its potential therapeutic applications in metabolic diseases and cancer .
Properties
IUPAC Name |
4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-28(2)18-20-31-25-16-12-23(13-17-25)27(22-10-14-24(30)15-11-22)26(9-6-19-29)21-7-4-3-5-8-21/h3-5,7-8,10-17,29-30H,6,9,18-20H2,1-2H3/b27-26- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSFNBNLNLXEFQ-RQZHXJHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCO)C2=CC=CC=C2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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